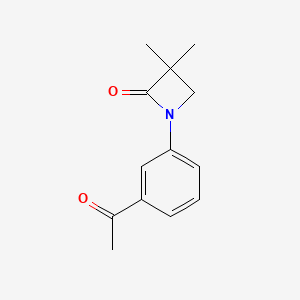

1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one

Overview

Description

The compound 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the chemical behavior and properties that might be expected from 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one. For instance, the metabolism of 1-(4-acetylphenyl)-3,3-dimethyltriazene has been studied, revealing insights into how similar compounds might be metabolized in biological systems .

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-acetylphenyl)-3,3-dimethyltriazene, involves metabolic processes that can be studied both in vivo and in vitro. These processes lead to the formation of metabolites like the monomethyltriazene and arylamine derivatives . Although the synthesis of 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one can be complex, with the potential for various isomeric forms. For example, the light-induced reactions of related amino-ketones can lead to the formation of 1,3-diarylazetidin-3-ols, showcasing the structural diversity that can arise from photochemical reactions .

Chemical Reactions Analysis

The chemical reactions of related compounds involve cyclisation and fission processes under light irradiation. For instance, 2-(N-methylanilino)acetophenones can undergo type II cyclisation to form 1,3-diarylazetidin-3-ols, while direct fission of the C-2-N bond can occur in other related compounds . These reactions highlight the reactivity of the azetidine ring and the potential for various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one can be inferred from the behavior of similar compounds. The metabolism of 1-(4-acetylphenyl)-3,3-dimethyltriazene, for example, suggests that such compounds are metabolically active and can form multiple metabolites with different properties . The photochemical behavior of related amino-ketones also indicates that light can play a significant role in the chemical properties of these compounds .

Scientific Research Applications

Biological Importance and Therapeutic Potential

1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is a chemical compound with potential relevance in various scientific and therapeutic contexts. Although direct research specifically targeting this compound is scarce, its structural characteristics suggest it may share some pharmacological activities with related compounds studied in the context of biological importance and therapeutic applications. Research on related compounds, such as incretin peptides and DPP-IV inhibitors, indicates a broad spectrum of biological effects that could be extrapolated to the study of 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one.

Incretin peptides like GLP-1 and GIP are crucial for regulating glucose homeostasis and have significant effects on beta-cells, stimulating glucose-dependent insulin secretion, and regulating beta-cell proliferation and cytoprotection. GLP-1, for instance, has shown to inhibit gastric emptying, glucagon secretion, and food intake, preserving its glucose-lowering actions in subjects with type 2 diabetes. These peptides' degradation-resistant forms or DPP-IV inhibitors that prevent their degradation are promising for diabetes treatment, indicating the therapeutic potential of compounds affecting this pathway (Drucker, 2003).

Antioxidant and Anti-inflammatory Applications

Another area of interest is the antioxidant properties of certain compounds. Aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, and many common vegetables, demonstrates significant antioxidant activity. This compound interacts with reactive oxygen and nitrogen species, suggesting that structurally or functionally related compounds like 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one could also exhibit antioxidant properties, beneficial for various oxidative stress-related conditions (Macone et al., 2011).

Anticancer Potential

Additionally, organotin(IV) complexes have been scrutinized for their antituberculosis activity, suggesting potential for 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one in similar applications. The structure-activity relationship of these compounds indicates that the nature of the ligand, the structure, and the organic groups attached to the tin influence their biological activity, including anticancer potential. Triorganotin(IV) complexes, in particular, have shown superior activity, highlighting the importance of structural considerations in the development of therapeutic agents (Iqbal et al., 2015).

Safety And Hazards

properties

IUPAC Name |

1-(3-acetylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(15)10-5-4-6-11(7-10)14-8-13(2,3)12(14)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMPHEAXNKBGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CC(C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243083 | |

| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one | |

CAS RN |

453557-75-0 | |

| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)